molecular formula C20H29NO3 B10860142 Ipragratine CAS No. 22150-28-3

Ipragratine

Cat. No.: B10860142
CAS No.: 22150-28-3
M. Wt: 331.4 g/mol
InChI Key: ANNPRBHGSWBYLD-SWDXFRIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IPRAGRATINE is an azabicyclo[3.3.1]nonyl derivative patented by the German pharmaceutical company Boehringer Ingelheim G.m.b.H. It is known for its central anticholinergic and spasmolytic properties . The compound has a molecular formula of C20H29NO3 and a molecular weight of 331.4492 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IPRAGRATINE involves the esterification of tropic acid with an azabicyclo[3.3.1]nonyl derivative. The reaction typically requires the use of a strong acid catalyst and an organic solvent to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: IPRAGRATINE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically require the presence of a nucleophile and a suitable leaving group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

IPRAGRATINE has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison: While IPRAGRATINE shares similarities with compounds like ipratropium and atropine, it is unique in its specific molecular structure and the particular pathways it affects. This uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

CAS No.

22150-28-3

Molecular Formula

C20H29NO3

Molecular Weight

331.4 g/mol

IUPAC Name

[(1S,5R)-9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C20H29NO3/c1-14(2)21-16-9-6-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-4-3-5-8-15/h3-5,7-8,14,16-19,22H,6,9-13H2,1-2H3/t16-,17+,18?,19-/m0/s1

InChI Key

ANNPRBHGSWBYLD-SWDXFRIISA-N

Isomeric SMILES

CC(C)N1[C@@H]2CCC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3

Canonical SMILES

CC(C)N1C2CCCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.